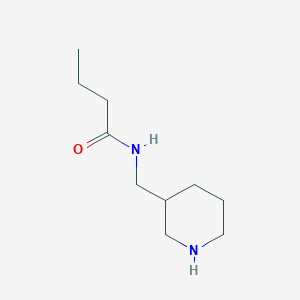

N-(piperidin-3-ylmethyl)butanamide

Description

Overview of Piperidine (B6355638) Derivatives as Core Scaffolds in Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical agents and natural alkaloids. smolecule.comchemscene.comresearchgate.net Its prevalence stems from its unique combination of properties: the sp3-hybridized state of its atoms allows it to adopt various low-energy conformations, enabling it to present substituents in precise three-dimensional orientations for optimal interaction with biological targets. researchgate.net This structural flexibility makes the piperidine scaffold a versatile building block in the design of new drugs. nih.gov

Piperidine derivatives are integral components in more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. smolecule.comnih.gov These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and central nervous system (CNS) modulatory effects. thieme-connect.comgoogle.com The ability of the piperidine nucleus to be readily functionalized at the nitrogen atom and various carbon positions allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile.

The significance of the piperidine scaffold is further underscored by its presence in numerous successful drugs. For instance, voglibose, an alpha-glucosidase inhibitor for diabetes, and donepezil, used in the management of Alzheimer's disease, both feature a piperidine core. researchgate.net The development of methods for the efficient synthesis of substituted piperidines remains an active and important area of modern organic chemistry, continually expanding the chemical space available for drug discovery. smolecule.com

Table 1: Therapeutic Areas of Piperidine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

|---|---|

| Central Nervous System | Antipsychotics, Antidepressants, Analgesics, Anti-Alzheimer's agents |

| Oncology | Pro-tumorigenic receptor inhibitors, Apoptosis initiators |

| Infectious Diseases | Antivirals, Antibacterials, Antifungals, Antiparasitics |

| Metabolic Diseases | Anti-diabetic agents |

| Inflammation | Anti-inflammatory agents |

Rationale for Investigating N-(piperidin-3-ylmethyl)butanamide: A Research Perspective

While specific research findings on this compound are not extensively documented in publicly available literature, a compelling rationale for its investigation can be constructed by analyzing its constituent chemical fragments: the 3-substituted piperidine methylamine (B109427) core and the butanamide (butyramide) side chain.

The 3-substituted piperidine motif is a key feature in many neuroactive compounds. The piperidine ring itself is often associated with interactions at neurotransmitter receptors. smolecule.com The specific substitution at the 3-position, linked via a methylene (B1212753) group, provides a distinct spatial arrangement for the butanamide moiety, which could be critical for binding to a specific protein target. Compounds with similar piperidine-containing structures have been investigated for their potential as antidepressants, analgesics, and for modulating neurotransmitter systems like serotonin (B10506) and dopamine. smolecule.com

The butanamide portion of the molecule also brings a history of biological relevance. Derivatives of butanamide (also known as butyramide) have been noted for several interesting pharmacological activities. wikipedia.org Notably, some have demonstrated potential as anticonvulsants and as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and are important targets in oncology and neurology. wikipedia.org Furthermore, other butanamide derivatives have been developed as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase. nih.govthieme-connect.com

Therefore, the combination of these two pharmacologically relevant scaffolds in this compound presents a molecule with the potential for a unique biological activity profile. From a research perspective, this compound could be hypothesized to target:

Central Nervous System Disorders: The combination of the neuro-active piperidine core with the potential anticonvulsant properties of the butanamide side chain makes it a candidate for investigation in epilepsy or other neurological conditions.

Oncology: The known HDAC inhibitory action of some butanamide derivatives suggests that this compound could be explored for anticancer activity.

Inflammatory Conditions: Given the anti-inflammatory properties of certain butanamide structures, this compound could be screened for activity in models of inflammation.

The investigation of this compound would thus be a logical step in the exploration of new chemical space at the intersection of these two well-validated pharmacophores.

Table 2: Reported Biological Activities of Butanamide (Butyramide) Derivatives

| Activity | Potential Therapeutic Application |

|---|---|

| Anticonvulsant | Epilepsy |

| Histone Deacetylase (HDAC) Inhibition | Cancer, Neurodegenerative Diseases |

| Cyclooxygenase (COX)/Lipoxygenase Inhibition | Inflammation, Pain |

| Analgesic (μ-opioid agonism) | Pain Management |

Historical Context of Related Amide and Piperidine Structures in Chemical Biology

The historical significance of both piperidine and amide structures in chemical biology and drug discovery is profound. The piperidine ring was first isolated in 1850 from piperine (B192125), the compound responsible for the pungency of black pepper. nih.gov This discovery was an early milestone in the study of alkaloids, a class of naturally occurring compounds that have provided a rich source of medicines. The structural motif of piperidine is found in numerous important natural alkaloids, including the potent analgesic morphine and the toxin coniine from poison hemlock. nih.gov This long history has cemented the piperidine scaffold as a privileged structure in the field.

The amide bond is the fundamental linkage of peptides and proteins, placing it at the very center of biochemistry and molecular biology. In medicinal chemistry, the amide functional group is exceptionally common in synthetic drugs due to its metabolic stability and its ability to participate in hydrogen bonding, a key interaction for drug-receptor binding. The development of synthetic strategies to form amide bonds has been crucial for the creation of a vast array of pharmaceuticals. researchgate.net

The strategic combination of piperidine rings with amide-containing side chains has led to the development of many important drugs. For example, piperine itself is a piperidine-amide. google.com The synthesis of piperidines from amide precursors is a well-established chemical transformation. whiterose.ac.uk The historical success of combining these two structural features provides a strong precedent for the continued exploration of novel molecules like this compound, which carry forward this established legacy in the quest for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-4-10(13)12-8-9-5-3-6-11-7-9/h9,11H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHKNAGCZCXRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Piperidin 3 Ylmethyl Butanamide

Primary Synthetic Routes for N-(piperidin-3-ylmethyl)butanamide

The most direct and common method for the synthesis of this compound involves the acylation of 3-(aminomethyl)piperidine with a suitable butyrylating agent. This straightforward reaction forms the central amide bond of the target molecule.

A typical procedure involves the reaction of 3-(aminomethyl)piperidine with butyryl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The base is crucial for scavenging the hydrochloric acid generated during the reaction, thus driving the reaction to completion. Alternatively, butyric anhydride (B1165640) can be employed as the acylating agent.

The key starting material, 3-(aminomethyl)piperidine, can be synthesized through various routes. One common method is the reduction of 3-cyanopiperidine. Another approach involves the reduction of 3-(azidomethyl)piperidine.

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of chiral piperidine (B6355638) derivatives is crucial, as the stereochemistry often plays a pivotal role in the biological activity of the final compound. For this compound, the chirality resides at the C3 position of the piperidine ring.

A notable stereoselective route to obtain enantiomerically pure 3-(aminomethyl)piperidine derivatives commences with a readily available chiral starting material, such as L-glutamic acid. researchgate.net A multi-step synthesis starting from L-glutamic acid can yield (S)-3-(aminomethyl)piperidine. google.com This process typically involves:

Protection of the amino group and esterification of the carboxylic acid groups of L-glutamic acid.

Reduction of the ester groups to form a diol.

Conversion of the diol to a ditosylate.

Cyclization with a suitable amine to form the N-substituted piperidine ring.

Deprotection and subsequent modification of the side chain to yield the desired aminomethyl group.

Once the chiral 3-(aminomethyl)piperidine is obtained, it can be acylated with butyryl chloride or butyric anhydride to yield the enantiomerically pure (S)-N-(piperidin-3-ylmethyl)butanamide. The synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives has been achieved through N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral reagent, followed by separation of the resulting diastereomers and subsequent removal of the chiral auxiliary. nih.gov This general strategy can be adapted for the synthesis of chiral this compound.

Parallel and Combinatorial Synthesis Techniques for Analog Generation

Parallel and combinatorial synthesis are powerful tools for the rapid generation of large libraries of related compounds for high-throughput screening. uniroma1.it These techniques are highly applicable to the synthesis of analogs of this compound, allowing for the exploration of the structure-activity relationship (SAR).

A common strategy for the parallel synthesis of a library of N-(piperidin-3-ylmethyl)amides involves the use of a solid-phase resin. researchgate.net The 3-(aminomethyl)piperidine core can be attached to the solid support, followed by acylation with a diverse range of carboxylic acids or their activated derivatives. This approach allows for the efficient synthesis and purification of a large number of analogs. A diversity of amide-linked small molecules has been synthesized using parallel synthesis strategies to identify potential therapeutic agents. nih.gov

Alternatively, a solution-phase parallel synthesis approach can be employed. This involves reacting 3-(aminomethyl)piperidine in an array of separate reaction vessels with different acylating agents. Purification of the resulting amide library can be facilitated by using polymer-assisted sequestration techniques. researchgate.net

The generation of a library of N-substituted (benzoylamino)-1,2,3,6-tetrahydropyridines has been accomplished through a four-step synthetic approach, highlighting the feasibility of creating diverse libraries based on the piperidine scaffold. researchgate.net Furthermore, the synthesis of peptidomimetic combinatorial libraries through successive amide alkylations demonstrates a methodology that can be adapted for creating diverse N-(piperidin-3-ylmethyl)amide libraries. nih.gov

Functional Group Interconversions and Strategic Modifications

Functional group interconversions and strategic modifications of this compound can be employed to fine-tune its physicochemical properties and biological activity. These modifications can be targeted at either the piperidine ring or the butanamide side chain.

Modifications on the Piperidine Ring:

N-Alkylation/N-Arylation: The secondary amine of the piperidine ring can be readily alkylated or arylated to introduce a wide variety of substituents. This can be achieved through reductive amination with aldehydes or ketones, or via nucleophilic substitution with alkyl or aryl halides.

Oxidation: The piperidine ring can be oxidized to the corresponding piperidone.

Ring Opening: Under certain conditions, the piperidine ring can undergo ring-opening reactions to generate acyclic derivatives.

Modifications on the Butanamide Side Chain:

Amide Bond Cleavage: The amide bond can be hydrolyzed under acidic or basic conditions to regenerate 3-(aminomethyl)piperidine and butyric acid.

Reduction of the Amide: The amide carbonyl can be reduced to a methylene (B1212753) group to yield the corresponding amine, N-(piperidin-3-ylmethyl)butanamine.

Modification of the Butyl Group: The terminal methyl group of the butanamide can be functionalized through various C-H activation strategies, although this can be challenging. A more straightforward approach would be to introduce functionality at the synthesis stage by using a substituted butyryl chloride.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. Key areas of focus include the use of safer solvents, renewable starting materials, and catalytic methods.

One of the core tenets of green chemistry is the use of environmentally benign solvents. Water-mediated intramolecular cyclization has been successfully used to synthesize substituted piperidinols, demonstrating the potential for using water as a solvent in piperidine synthesis. nih.gov The use of amino acids, such as aspartic acid, as a green alternative to ammonia (B1221849) in the synthesis of piperidones has also been explored. researchgate.net

The synthesis of 3-aminopiperidine derivatives from L-glutamic acid, a naturally occurring amino acid, is an excellent example of utilizing a renewable starting material. researchgate.net This approach avoids the use of petroleum-based feedstocks.

Catalytic methods are also central to green chemistry as they reduce waste by enabling the use of smaller quantities of reagents. The development of iron-catalyzed reductive amination for the synthesis of piperidines offers a more environmentally friendly alternative to traditional reducing agents. mdpi.com Furthermore, palladium-catalyzed enantioselective aza-Heck cyclization provides a catalytic route to chiral piperidines. mdpi.com

Computational Chemistry and in Silico Modeling of N Piperidin 3 Ylmethyl Butanamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in predicting the binding affinity and interaction patterns of a ligand with a protein's active site. For N-(piperidin-3-ylmethyl)butanamide, docking simulations can elucidate potential protein targets and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Based on target predictions from tools like SwissTargetPrediction, a primary set of potential protein targets for this compound includes G protein-coupled receptors (GPCRs) and enzymes. clinmedkaz.orgclinmedkaz.org For instance, simulations could be performed to dock the compound into the binding sites of the Dopamine D2/D3 receptors or the Sigma non-opioid intracellular receptor 1 (SIGMAR1). The results would typically include a docking score, representing the binding free energy, and a detailed visualization of the binding pose. In such a pose, the butanamide moiety's carbonyl oxygen and amide nitrogen could act as hydrogen bond acceptors and donors, respectively, while the piperidine (B6355638) ring and butyl chain could engage in hydrophobic interactions within the receptor's binding pocket. researchgate.net These simulations are foundational for understanding the molecule's mechanism of action at a molecular level. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the dynamic nature of the ligand-protein interaction over time. researchgate.net An MD simulation calculates the motion of atoms in the system, offering a view of the conformational changes in both the ligand and the protein, and assessing the stability of the predicted binding pose.

For the this compound-target complex, an MD simulation would track the system's trajectory over several nanoseconds. Key analyses would include calculating the root-mean-square deviation (RMSD) of the protein and ligand to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions. A stable binding would be indicated by a low and converged RMSD for the ligand within the binding site. researchgate.net Furthermore, MD simulations can confirm the persistence of key hydrogen bonds and other interactions identified in docking studies, providing a more robust validation of the predicted binding mode.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov For this compound, a ligand-based pharmacophore model could be constructed based on its key chemical features: a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen), a positive ionizable feature (the piperidine nitrogen under physiological pH), and hydrophobic regions (the butyl chain and parts of the piperidine ring).

This model serves as a 3D query for virtual screening of large chemical databases to identify other molecules with similar pharmacophoric features. researchgate.net This process can lead to the discovery of novel compounds that may have similar or improved activity at the predicted biological targets. The identified hits would then be subjected to further computational analysis, like docking and MD simulations, to refine the list of potential candidates for synthesis and experimental testing. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. ekb.egnih.gov These calculations can provide valuable information about the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound.

The molecular electrostatic potential (MEP) map, for example, would visualize the electron density distribution, highlighting regions prone to electrophilic or nucleophilic attack. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. ekb.eg A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. These quantum mechanical insights are crucial for understanding the molecule's intrinsic chemical behavior and potential for metabolic transformation.

Predictive Modeling of Biological Activity Spectra (e.g., PASS, SwissTargetPrediction)

Web-based predictive tools provide a rapid initial screening of a compound's likely biological activities and targets. clinmedkaz.org Programs like Prediction of Activity Spectra for Substances (PASS) and SwissTargetPrediction analyze a molecule's structure and compare it to databases of known bioactive compounds to generate a probable activity profile. clinmedkaz.orgway2drug.com

For this compound, these tools predict a range of potential biological activities based on structural similarity to known ligands. clinmedkaz.org SwissTargetPrediction, for example, suggests a high probability of interaction with several key neurological receptors. The predictions are ranked by probability, offering a prioritized list of targets for further investigation through methods like molecular docking. clinmedkaz.org PASS analysis complements this by predicting a broad spectrum of pharmacological effects, mechanisms of action, and potential side effects. way2drug.com While these predictions require experimental validation, they are invaluable for hypothesis generation and directing research efforts.

Table 1: Predicted Protein Targets for this compound by SwissTargetPrediction This table is generated based on a de novo prediction using the SwissTargetPrediction web server and represents theoretical targets.

| Target Class | Predicted Target | Probability |

|---|---|---|

| Enzyme | Carbonic anhydrase II | 0.284 |

| Family A G protein-coupled receptor | Dopamine D3 receptor | 0.284 |

| Family A G protein-coupled receptor | Dopamine D2 receptor | 0.284 |

| Enzyme | Sigma non-opioid intracellular receptor 1 | 0.284 |

| Family A G protein-coupled receptor | Serotonin (B10506) 5-HT2A receptor | 0.142 |

| Family A G protein-coupled receptor | Muscarinic acetylcholine (B1216132) receptor M1 | 0.142 |

| Family A G protein-coupled receptor | Muscarinic acetylcholine receptor M2 | 0.142 |

| Family A G protein-coupled receptor | Muscarinic acetylcholine receptor M3 | 0.142 |

| Family A G protein-coupled receptor | Muscarinic acetylcholine receptor M4 | 0.142 |

| Family A G protein-coupled receptor | Muscarinic acetylcholine receptor M5 | 0.142 |

Target Identification and Receptor Binding Affinity Studies of N Piperidin 3 Ylmethyl Butanamide

Radioligand Binding Assays for Receptor Occupancy and Affinity Profiling (In Vitro)

Radioligand binding assays are a fundamental in vitro tool used to determine the affinity of a compound for a specific receptor. This technique involves the use of a radioactively labeled ligand (the radioligand) that is known to bind to the target receptor. By measuring the ability of a test compound, in this case, N-(piperidin-3-ylmethyl)butanamide, to displace the radioligand, researchers can determine its binding affinity, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

While no direct radioligand binding data exists for this compound, the piperidine (B6355638) scaffold is a common motif in ligands targeting various receptors, notably sigma (σ) receptors and, to some extent, opioid receptors. For instance, studies on other piperidine-based compounds have demonstrated significant affinity for the σ₁ receptor. nih.govresearchgate.net The binding affinity of these related compounds can be quantified and provides a basis for speculating on the potential targets of this compound.

To illustrate the type of data generated from such assays, the following table presents binding affinities of representative piperidine derivatives for the σ₁ receptor. It is crucial to note that this data is for analogous compounds and not for this compound itself.

Table 1: Illustrative Radioligand Binding Affinities of Structurally Related Piperidine Derivatives for the σ₁ Receptor

| Compound Name | Structure | Radioligand | Receptor | Kᵢ (nM) |

|---|---|---|---|---|

| Haloperidol | ³H-pentazocine | σ₁ | 2.5 nih.gov | |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | ³H-pentazocine | σ₁ | 3.2 nih.gov | |

| 4a (a 4-(2-aminoethyl)piperidine derivative) | ³H-pentazocine | σ₁ | 165 nih.govresearchgate.net |

Enzyme Inhibition Assays and Kinetic Characterization (In Vitro)

Enzyme inhibition assays are employed to assess the ability of a compound to interfere with the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The potency of an inhibitor is typically quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

The piperidine nucleus is present in various enzyme inhibitors. researchgate.net For example, certain sulfonamide derivatives incorporating a piperidine moiety have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Given the structural elements of this compound, it is plausible that it could exhibit inhibitory activity against certain classes of enzymes.

The following table provides examples of enzyme inhibition data for piperidine-containing compounds to demonstrate the nature of findings from such studies. This data does not pertain to this compound.

Table 2: Illustrative Enzyme Inhibition Data for Piperidine-Containing Compounds

| Compound Class | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| N-substituted sulfonyl amides with piperidine | Acetylcholinesterase (AChE) | 23.11–52.49 | nih.gov |

| N-substituted sulfonyl amides with piperidine | Butyrylcholinesterase (BChE) | - | nih.gov |

| 1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives | Nicotinamide phosphoribosyltransferase (NAMPT) | Nanomolar range | nih.gov |

High-Throughput Screening for Novel Biological Targets

Given that this compound has not been subjected to broad screening, its full biological activity spectrum remains unknown. An HTS campaign would be a valuable approach to uncover novel targets for this compound. The piperidine scaffold is a common feature in many compound libraries used for drug discovery. nih.gov

An HTS campaign for this compound could potentially identify interactions with a wide range of targets. The results of such a screen are typically presented as a "hit list" of compounds that meet certain activity criteria, which are then subjected to further validation and characterization.

Ligand-Target Interaction Analysis through Biophysical Techniques

A variety of biophysical techniques can be utilized to characterize the direct interaction between a ligand and its target protein. These methods provide valuable information on binding affinity, thermodynamics, stoichiometry, and conformational changes upon binding. Commonly used techniques include:

Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry).

Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a target immobilized on a sensor chip in real-time, yielding kinetic data (association and dissociation rates) and affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the binding site and conformational changes of both the ligand and the target protein in solution.

As no specific targets have been confirmed for this compound, no biophysical data on its interactions are available. However, for related piperidine derivatives that have been found to bind to specific targets like the σ₁ receptor, these techniques have been instrumental in elucidating the molecular details of their binding. For example, molecular dynamics simulations have been used to understand the interactions of piperidine-based ligands within the σ₁ receptor binding pocket. researchgate.net

Structure Activity Relationships Sar and Analog Design of N Piperidin 3 Ylmethyl Butanamide Derivatives

Impact of Butanamide Moiety Modifications on Biological Activity

The butanamide moiety of N-(piperidin-3-ylmethyl)butanamide plays a critical role in target engagement, likely through hydrogen bonding and hydrophobic interactions. Modifications to this acyl group, such as altering its length, rigidity, or introducing different functional groups, can significantly modulate biological activity.

Research on analogous N-acyl piperidine (B6355638) and N-acyl piperazine (B1678402) structures reveals general principles that can be applied to the butanamide group. Studies on cannabinoid receptor antagonists, for instance, have shown that increasing the length and bulk of an amide substituent can lead to increased receptor affinity and efficacy. nih.gov However, this trend is often not linear; potency and affinity may decrease after an optimal chain length is surpassed, suggesting a defined spatial limit within the target's binding pocket. nih.gov A quantitative SAR study on a series of pyrazole (B372694) carboxamide antagonists indicated that ligands exceeding a certain length (approximately 3 Å in that specific model) would likely have diminished activity. nih.gov

Furthermore, replacing the amide with bioisosteric groups like hydrazides has been explored. In some series, amide analogues were compared to hydrazides to determine the effect of the additional nitrogen heteroatom on receptor binding. nih.gov Introducing hydroxyalkyl groups to the amide chain is another strategy used to probe for potential hydrogen bond donor or acceptor sites within the receptor binding domain. nih.gov

Table 1: Effect of Amide Moiety Modification on Receptor Affinity in an Analogous Pyrazole Carboxamide Series (Note: Data is illustrative of SAR principles from a related series and not directly from this compound derivatives)

| Compound Analogue | Modification to Amide Moiety | CB1 Receptor Affinity (Ki, nM) |

| Hydrazide Analog | Increasing alkyl chain length | Affinity generally increases up to a point |

| Amide Analog | N-cyclohexyl substitution | Reduced potential for heteroatom interaction |

| Hydroxyalkyl Amide | Introduction of -OH group | Probes for H-bond sites, variable effect |

This table illustrates the principles of how modifying the acyl chain can impact biological activity, based on findings from related compound series. nih.gov

Influence of Piperidine Ring Substitutions and Stereochemistry

The piperidine ring serves as a key scaffold, orienting the butanamide and N-methyl substituents in three-dimensional space. Its substitution pattern and stereochemistry are critical determinants of biological activity.

The position of substituents on the piperidine ring can profoundly influence a compound's inhibitory activity and selectivity. For example, in a series of coumarin (B35378) derivatives designed as MAO-B inhibitors, compounds featuring a 1,3-substituted piperidine ring demonstrated superior activity compared to their 1,4-substituted counterparts. nih.gov In a different series of naphthalenic sigma-1 receptor ligands, a methyl group at the 4-position of the piperidine ring resulted in the most potent ligand (Ki = 0.030 nM), whereas a 3,3-dimethyl substitution yielded the most selective compound. nih.gov These findings underscore that even small alkyl substitutions can significantly alter binding affinity and selectivity by influencing the ligand's conformation and fit within the binding site.

Stereochemistry is another vital factor. The synthesis and analysis of 20 distinct regio- and diastereoisomers of methyl-substituted pipecolinates revealed that cis- and trans-isomers occupy different regions of 3D chemical space. whiterose.ac.uk Such stereochemical variations directly impact how a molecule presents its functional groups to a target protein, often leading to significant differences in biological activity between enantiomers or diastereomers. For instance, in a series of opioid ligands, specific stereoisomers with a hydroxyl substitution showed excellent binding affinities (4 and 5 nM) and over 1000-fold selectivity for the µ-opioid receptor over the δ-opioid receptor. nih.gov

Table 2: Effect of Piperidine Ring Substitution on Biological Activity in Various Derivative Series (Note: Data is from different piperidine-containing series to illustrate SAR principles)

| Compound Series | Piperidine Substitution Pattern | Observed Effect | Reference |

| Coumarin Derivatives | 1,3-substitution vs. 1,4-substitution | 1,3-substitution showed better MAO-B inhibition | nih.gov |

| Naphthalenyl Derivatives | 4-methyl | Most potent sigma-1 ligand (Ki = 0.030 nM) | nih.gov |

| Naphthalenyl Derivatives | 3,3-dimethyl | Most selective sigma-1 ligand (680-fold) | nih.gov |

| Opioid Ligands | Specific stereoisomer with hydroxyl group | High affinity (Ki = 4 nM) and selectivity (>1000-fold) | nih.gov |

N-Substitution Effects on Target Affinity and Selectivity

The substituent on the piperidine nitrogen atom is a key vector for modifying a molecule's properties. In this compound, this position is unsubstituted, but in analog design, modifying this site is a common strategy to fine-tune target affinity, selectivity, and pharmacokinetic properties.

Studies on various piperidine-containing scaffolds have shown that the nature of the N-substituent is critical. For instance, in a series of proteasome inhibitors, introducing an N-linked piperidine resulted in a compound with good potency. dundee.ac.uk Research into MAO inhibitors found that small N-alkyl groups, such as N-propyl and N-diethyl, led to potent derivatives. nih.gov The simplest modification, N-methylation, is known to improve the pharmacokinetic properties of biologically active peptides, in part by increasing lipophilicity and metabolic stability. researchgate.net

The size and nature of the N-substituent can dictate how the molecule interacts with the target. In a series of multi-target agents for Alzheimer's disease, N-benzyl-piperidine linked molecules were designed, suggesting that larger aromatic groups can be accommodated and can contribute to activity. ajchem-a.com These examples show that the N-position of the piperidine ring is a highly adaptable point for chemical modification to enhance desired biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, QSAR can be a powerful tool for predicting the activity of unsynthesized analogs, thereby guiding and prioritizing synthetic efforts.

The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be 2D (e.g., topological indices, atom counts) or 3D (e.g., steric fields, electrostatic fields). In a study on furan-pyrazole piperidine derivatives, 3D and 2D autocorrelation descriptors were successfully used to build a multiple linear regression (MLR) model that could predict inhibitory activity. nih.gov Similarly, studies on piperazine and piperidine-based acetylcholinesterase inhibitors have utilized Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method. nih.gov CoMFA models generate contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity, offering direct insights for analog design.

For a series based on this compound, a QSAR model could be built using descriptors that capture electronic properties (e.g., lowest unoccupied molecular orbital energy, ELUMO), physicochemical properties (e.g., aqueous solubility, LogS), and topological features (e.g., polar surface area, PSA). mdpi.com Statistical validation of these models is crucial, using metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for a test set (r²_pred) to ensure the model's robustness and predictive power. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are advanced drug design strategies aimed at creating novel chemical entities with improved properties while retaining the desired biological activity. nih.govresearchgate.net These methods are particularly useful for optimizing lead compounds, enhancing patentability, and overcoming issues like poor metabolic stability or toxicity. researchgate.net

For this compound, both the piperidine ring and the butanamide moiety are candidates for such modifications.

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties. The butanamide's amide bond, for instance, could be replaced with a reverse amide, an ester, or a sultone, which can mimic the three-dimensional shape and hydrogen bonding capabilities of the original group. researchgate.net

Scaffold Hopping: This more drastic approach involves replacing the core molecular framework—in this case, the piperidine ring—with a structurally different scaffold that maintains the crucial spatial arrangement of key functional groups. A successful example involved replacing a piperidine core with a [3.3.0]-bicyclic system (an octahydrocyclopenta[c]pyrrole) to generate novel and potent GlyT1 inhibitors. nih.gov Other potential replacements for a piperidine ring could include aza-bicyclic systems or even non-nitrogenous rings, provided they correctly orient the side chains for target interaction. In another example, a piperidine was replaced with a methylmorpholine to successfully improve the solubility of a series of proteasome inhibitors. dundee.ac.uk These strategies allow medicinal chemists to explore new chemical space and identify novel chemotypes with potentially superior drug-like properties.

Preclinical in Vitro Pharmacological Characterization of N Piperidin 3 Ylmethyl Butanamide

Receptor Agonism/Antagonism Functional Assays (Cell-Based)

Functional assays are fundamental in determining whether a compound acts as an agonist, stimulating a receptor's response, or as an antagonist, blocking the receptor's activity. For N-(piperidin-3-ylmethyl)butanamide, these assays would typically involve cells engineered to express a specific receptor of interest.

The response to the compound would be measured and could be quantified to determine its potency and efficacy. For instance, a hypothetical study might assess the compound's effect on a G-protein coupled receptor (GPCR). The data would be presented in a dose-response curve to calculate values such as EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.

Hypothetical Data Table: Agonist Activity at a Target Receptor

| Parameter | Value |

| Target Receptor | Hypothetical Receptor X |

| Cell Line | HEK293 |

| Assay Type | Functional Agonist Assay |

| EC50 | [Data Not Available] |

| Emax (% of control) | [Data Not Available] |

Hypothetical Data Table: Antagonist Activity at a Target Receptor

| Parameter | Value |

| Target Receptor | Hypothetical Receptor Y |

| Cell Line | CHO-K1 |

| Assay Type | Functional Antagonist Assay |

| IC50 | [Data Not Available] |

| % Inhibition at 10 µM | [Data Not Available] |

Second Messenger Pathway Modulation (e.g., cAMP, Calcium Flux)

To further elucidate the mechanism of action, assays measuring the modulation of second messenger pathways are employed. These experiments reveal the intracellular signaling cascades affected by the compound upon binding to its target receptor.

Commonly assessed second messengers include cyclic AMP (cAMP) and intracellular calcium (Ca2+). A decrease or increase in cAMP levels following compound application would suggest interaction with Gαi or Gαs-coupled receptors, respectively. Similarly, a transient increase in intracellular calcium could indicate the activation of Gαq-coupled receptors or certain ion channels.

Hypothetical Data Table: Effect on cAMP Production

| Parameter | Value |

| Cell Line | PC-3 |

| Assay Type | cAMP Assay |

| Effect | [Data Not Available] |

| Potency (EC50/IC50) | [Data Not Available] |

Hypothetical Data Table: Effect on Intracellular Calcium Flux

| Parameter | Value |

| Cell Line | SH-SY5Y |

| Assay Type | Calcium Flux Assay |

| Effect | [Data Not Available] |

| Potency (EC50) | [Data Not Available] |

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are powerful tools to measure the activation or inhibition of specific signaling pathways. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a response element that is sensitive to a particular transcription factor. The activity of the reporter gene serves as a readout for the activity of the signaling pathway.

For this compound, such assays could confirm the engagement of a specific pathway downstream of receptor activation. For example, a CRE-luciferase reporter assay could be used to confirm the modulation of the cAMP/PKA pathway.

Hypothetical Data Table: Reporter Gene Assay

| Parameter | Value |

| Reporter Construct | [e.g., Serum Response Element (SRE)-Luciferase] |

| Cell Line | HeLa |

| Effect on Reporter Activity | [Data Not Available] |

| Fold Activation/Inhibition | [Data Not Available] |

Cell-Based Target Engagement Assays

Cell-based target engagement assays are designed to confirm that a compound physically interacts with its intended target within a cellular environment. nih.gov These assays are crucial for validating that the observed biological effects are a direct result of the compound binding to its target. nih.gov

Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays could be utilized. These methods measure the stabilization of the target protein upon ligand binding, providing direct evidence of engagement in intact cells.

Hypothetical Data Table: Cellular Target Engagement

| Parameter | Value |

| Assay Method | [e.g., NanoBRET™] |

| Target Protein | [Hypothetical Protein Z] |

| Cell Line | HEK293 |

| EC50 for Target Engagement | [Data Not Available] |

Selectivity Profiling Against Off-Targets (In Vitro)

To assess the specificity of this compound, it would be screened against a panel of known off-targets, such as other receptors, ion channels, and enzymes. This selectivity profiling is critical for predicting potential side effects and for ensuring that the compound's primary activity is due to its interaction with the intended target.

These panels typically include a broad range of proteins to identify any unintended interactions. The results are usually expressed as the percentage of inhibition at a high concentration of the compound.

Hypothetical Data Table: In Vitro Selectivity Profile

| Off-Target | Assay Type | % Inhibition at 10 µM |

| Receptor A | Radioligand Binding | [Data Not Available] |

| Receptor B | Functional Assay | [Data Not Available] |

| Ion Channel C | Electrophysiology | [Data Not Available] |

| Enzyme D | Enzymatic Assay | [Data Not Available] |

Mechanism of Action Studies of N Piperidin 3 Ylmethyl Butanamide in Vitro and Theoretical

Elucidation of Molecular Interaction Modes with Identified Targets

To date, specific biological targets for N-(piperidin-3-ylmethyl)butanamide have not been definitively identified in peer-reviewed literature. However, based on its chemical structure, which features a piperidine (B6355638) ring and a butanamide group, theoretical studies can postulate likely interaction modes with hypothetical protein targets, such as G-protein coupled receptors (GPCRs) or enzymes.

The butanamide portion of the molecule contains a carbonyl oxygen and an amide nitrogen, which are prime candidates for forming hydrogen bonds with amino acid residues like asparagine, glutamine, serine, or threonine within a protein's binding pocket. The piperidine ring's nitrogen atom can act as a hydrogen bond acceptor or, if protonated under physiological conditions, a hydrogen bond donor. Furthermore, the aliphatic portions of the molecule—the butyl chain and the piperidine ring—can engage in van der Waals and hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine. Computational docking simulations would be a critical first step to model these potential interactions and predict binding affinity with a panel of known receptors.

Table 1: Hypothetical Molecular Interactions for this compound

| Moiety of Compound | Potential Interacting Residue(s) | Type of Interaction |

|---|---|---|

| Butanamide (C=O) | Asn, Gln, Ser, Thr | Hydrogen Bond |

| Butanamide (N-H) | Asp, Glu, Carbonyl Backbone | Hydrogen Bond |

| Piperidine (N) | Ser, Thr, Tyr | Hydrogen Bond Acceptor |

| Piperidine (N-H+) | Asp, Glu | Hydrogen Bond Donor, Ionic |

Allosteric Modulation vs. Orthosteric Binding Mechanisms

A key question in elucidating a compound's mechanism of action is whether it binds to the primary, or orthosteric, site of a receptor, or to a secondary, allosteric, site. Orthosteric ligands typically compete with the endogenous ligand for the same binding site. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change in the receptor that can enhance (Positive Allosteric Modulator, PAM), inhibit (Negative Allosteric Modulator, NAM), or have no effect on the activity of the orthosteric ligand (Silent Allosteric Modulator, SAM).

Allosteric modulators often exhibit greater subtype selectivity compared to orthosteric ligands because allosteric sites are generally less conserved across a receptor family than the highly conserved orthosteric sites. This can lead to a more desirable side-effect profile. Furthermore, allosteric modulators have a "ceiling effect," as their action is dependent on the presence of the orthosteric ligand, which can be a built-in safety feature.

For this compound, determining its binding mechanism would require specific in vitro assays. Competition binding assays using a radiolabeled orthosteric ligand could reveal if the compound competes for the same site. Functional assays in the presence and absence of the endogenous ligand would be necessary to characterize it as a potential PAM or NAM. Without experimental data, it is difficult to predict its binding mode, although small molecules can act through either mechanism.

Table 2: Comparison of Orthosteric and Allosteric Binding Mechanisms

| Feature | Orthosteric Binding | Allosteric Binding |

|---|---|---|

| Binding Site | Primary, endogenous ligand site | Topographically distinct site |

| Selectivity | Often less selective across receptor subtypes | Can be highly selective for receptor subtypes |

| Mode of Action | Competitive with endogenous ligand | Modulates endogenous ligand activity (PAM, NAM) |

| Effect Saturation | Directly related to receptor occupancy | Saturable, "ceiling effect" dependent on orthosteric ligand |

| Conservation | Binding site is typically highly conserved | Binding site is often less conserved |

Downstream Signaling Pathway Interrogation (Cellular Level)

The interaction of this compound with a target receptor would be expected to trigger or inhibit specific downstream signaling cascades within the cell. The nature of these pathways is entirely dependent on the identity of the target protein.

If the compound were to target a GPCR, for example, a variety of signaling pathways could be implicated. Activation of a Gs-coupled receptor would lead to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). Conversely, interaction with a Gi-coupled receptor would inhibit adenylyl cyclase, decrease cAMP levels, and potentially modulate ion channel activity. A third major pathway involves Gq-coupled receptors, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of Protein Kinase C (PKC). Cellular assays measuring levels of these second messengers (cAMP, Ca2+) would be essential to deconstruct the signaling profile of this compound once a target is identified.

Post-Translational Modification Effects on Target Proteins

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which can profoundly impact their function, localization, and stability. A drug can influence the PTM status of its target protein either directly or indirectly. For example, if this compound were found to be an inhibitor of a specific kinase, it would prevent the phosphorylation of that kinase's substrate proteins. Dysregulation of PTMs like phosphorylation, ubiquitination, and acetylation is linked to numerous diseases.

Investigating the effects of this compound on PTMs would involve treating relevant cell lines with the molecule and subsequently using techniques like Western blotting with PTM-specific antibodies or mass spectrometry-based proteomics to identify changes in the modification status of key proteins. Such studies could reveal novel mechanisms of action and therapeutic potential. However, without identified targets, any discussion of PTM effects remains speculative.

Multi-Targeting and Polypharmacology Approaches

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets simultaneously. This approach can offer superior efficacy, especially for complex, multifactorial diseases like cancer or neurodegenerative disorders, by modulating several disease-relevant pathways at once.

A molecule's ability to bind to multiple targets is known as promiscuity. Whether this compound possesses such characteristics is unknown. Computational methods and in vitro screening against broad panels of receptors and enzymes could be employed to assess its promiscuity. The structural features of the compound would be analyzed to predict its potential for multi-targeting. While designing a polypharmacological drug is complex, the potential benefits, including improved therapeutic outcomes and reduced potential for drug resistance, make it an attractive strategy in modern drug discovery.

Table 3: Principles of Polypharmacology

| Principle | Description |

|---|

| Multi-Targeting | A single drug interacts with two

Investigational Therapeutic Areas for N Piperidin 3 Ylmethyl Butanamide: Preclinical Perspectives

Central Nervous System (CNS) Disorders: Target-Based Rationale (e.g., neurodegenerative pathways, neurotransmitter systems)

While there is no specific information on N-(piperidin-3-ylmethyl)butanamide, other piperidine (B6355638) derivatives have been explored for their effects on the CNS. For example, compounds such as piperidinyl-3-phosphinic acids have been synthesized and evaluated as inhibitors of gamma-aminobutyric acid (GABA) uptake, suggesting that this class of compounds can interact with key neurotransmitter systems. nih.gov The potential for piperidine-based molecules to cross the blood-brain barrier and interact with CNS targets makes them an area of interest for neurodegenerative and psychiatric conditions. However, no such studies have been published for this compound.

Oncological Research: Modulation of Cancer-Relevant Signaling Pathways (In Vitro)

The piperidine pharmacophore is present in several compounds under investigation for cancer treatment. nih.gov Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells and interfere with critical signaling pathways, such as the JAK/STAT pathway, which is implicated in various hematological cancers. nih.gov Furthermore, derivatives of piperine (B192125), a natural product containing a piperidine ring, have demonstrated the ability to inhibit the progression of cancers like colorectal cancer by modulating pathways such as the epithelial-mesenchymal transition (EMT). nih.gov However, no in vitro studies detailing the effects of this compound on cancer-relevant signaling pathways have been reported.

Anti-infective and Antimicrobial Research: Theoretical Basis for Target Interaction

The structural features of piperidine derivatives have led to their investigation as potential antimicrobial agents. For instance, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have shown significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com The theoretical basis for such activity often involves the inhibition of essential microbial enzymes, such as enoyl-ACP reductase. mdpi.com While this provides a rationale for exploring piperidine-based compounds as anti-infectives, the specific antimicrobial profile and target interactions of this compound have not been described in the available literature.

Inflammatory and Autoimmune Conditions: Pathway Modulatory Potential (In Vitro)

Natural products and their synthetic derivatives are a significant source of new anti-inflammatory and immunomodulatory agents. nih.gov Compounds like piperine have been studied for their anti-inflammatory potential, with in-silico and in-vitro studies suggesting they can target molecules like cyclooxygenase-2 (COX-2) and various interleukins. nih.gov The modulation of key inflammatory signaling pathways, such as the NF-κB pathway, is a common mechanism for such compounds. nih.gov Despite the interest in this area, there is no published in vitro data on the pathway modulatory potential of this compound in the context of inflammatory or autoimmune conditions.

Cardiovascular System Research: Enzymatic or Receptor Modulation (In Vitro)

The cardiovascular system presents numerous enzymatic and receptor targets for drug development. While various classes of compounds are actively being researched for cardiovascular effects, there is currently no publicly available in vitro research detailing any enzymatic or receptor modulation by this compound.

Advanced Analytical and Structural Characterization of N Piperidin 3 Ylmethyl Butanamide and Its Complexes

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, FT-IR)

Spectroscopic methods are indispensable for confirming the molecular structure of N-(piperidin-3-ylmethyl)butanamide. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related molecules. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide a detailed map of the chemical environment of each atom within the molecule. For instance, in the ¹H NMR spectrum of related piperidine (B6355638) compounds, the protons on the piperidine ring typically appear as a series of multiplets in the upfield region. whiterose.ac.uk The chemical shifts of the methylene (B1212753) bridge protons and the protons of the butanamide moiety would be key indicators of the compound's structure. Three-dimensional heteronuclear NMR techniques could be employed for more complex structural assignments, particularly when analyzing interactions with biological macromolecules. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The fragmentation of similar piperidine derivatives often involves cleavage of the ring or the substituent groups. google.comresearchgate.net Electron ionization (EI) or electrospray ionization (ESI) would be common techniques used. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as the strong carbonyl (C=O) stretch of the amide group, typically in the range of 1630-1680 cm⁻¹. google.comnih.gov The amide II band, resulting from N-H bending and C-N stretching, would also be a key feature. clinmedkaz.org

Table 1: Predicted and Analogous Spectroscopic Data for this compound and Related Compounds

| Technique | Expected/Analogous Feature | Typical Range/Value | Reference Compound |

|---|---|---|---|

| ¹H NMR | Piperidine ring protons | δ 1.3-3.0 ppm | 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione clinmedkaz.org |

| ¹³C NMR | Amide carbonyl carbon | δ 170-175 ppm | 3-methyl-N-propylbutanamide bldpharm.com |

| Mass Spec (ESI-MS) | [M+H]⁺ | m/z 185.16 | N-(piperidin-4-ylmethyl)butanamide researchgate.net |

| FT-IR | Amide C=O stretch | ~1640 cm⁻¹ | Butyramide nih.gov |

| FT-IR | N-H stretch (amine) | ~3300-3500 cm⁻¹ | Piperazine (B1678402) nih.gov |

X-ray Crystallography for Molecular Conformation and Protein-Ligand Complex Structures

X-ray crystallography provides unparalleled insight into the three-dimensional structure of molecules at the atomic level. For this compound, single-crystal X-ray diffraction would definitively determine its molecular conformation, including the puckering of the piperidine ring and the torsion angles of the butanamide side chain. Studies on similar piperidine structures have shown that the piperidine ring typically adopts a chair conformation.

In the context of its biological activity, X-ray crystallography is a powerful tool for visualizing the interactions of this compound with its protein targets. By co-crystallizing the compound with a target protein, researchers can obtain a detailed 3D structure of the complex. This reveals the specific binding pocket and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition and biological function. This information is invaluable for structure-based drug design and for understanding the mechanism of action. While specific crystallographic data for this compound is not publicly available, the methodology has been successfully applied to numerous N-substituted piperazine and piperidine derivatives.

Cryo-Electron Microscopy (Cryo-EM) in Complex with Biological Targets

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large biomolecular complexes in their near-native state. researchgate.net While traditionally used for very large assemblies, recent advances have made it possible to study smaller protein-ligand complexes. nih.gov

For this compound, cryo-EM would be particularly useful for studying its interaction with large, dynamic, or membrane-bound protein targets that are difficult to crystallize. Given that in-silico prediction tools like SwissTargetPrediction and PASS suggest that piperidine derivatives can interact with a wide range of biological targets including enzymes, receptors, and ion channels, cryo-EM offers a viable path to structural elucidation of these potential complexes. For instance, if this compound were to bind to a large membrane transporter protein, cryo-EM could provide a high-resolution map of the binding site and any conformational changes induced by the ligand.

Table 2: Potential Biological Targets for Piperidine Derivatives Predicted by In-Silico Methods

| Target Class | Predicted Activity | In-Silico Tool |

|---|---|---|

| Enzymes | Inhibition of various enzymes | PASS |

| Receptors | Modulation of membrane receptors | SwissTargetPrediction |

| Ion Channels | Interaction with voltage-gated and ligand-gated ion channels | SwissTargetPrediction |

| Transporters | Inhibition of neurotransmitter uptake | PASS |

Advanced Chromatography and Separation Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for the purification, purity assessment, and analysis of isomers of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of the synthesized compound. Using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, the purity of this compound can be accurately quantified. researchgate.net HPLC coupled with mass spectrometry (LC-MS) is a powerful combination for both purification and structural confirmation.

Isomer Analysis: this compound possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as two enantiomers (R and S). The separation and analysis of these enantiomers are crucial as they may exhibit different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for resolving enantiomers. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the R and S isomers. clinmedkaz.org The synthesis of specific isomers can be guided by techniques such as diastereoselective lithiation and trapping. whiterose.ac.uk

Table 3: Chromatographic Methods for the Analysis of this compound and its Isomers

| Method | Application | Key Parameters |

|---|---|---|

| RP-HPLC | Purity determination | C18 column, acetonitrile/water gradient, UV detection |

| LC-MS | Purity and identity confirmation | Coupling of HPLC with a mass spectrometer |

| Chiral HPLC | Enantiomeric separation (R/S isomers) | Chiral stationary phase (e.g., Kromasil CHI-DMB) |

| Gas Chromatography (GC) | Analysis of volatile derivatives or isomers | Appropriate column and temperature program |

Future Directions and Emerging Research Opportunities for N Piperidin 3 Ylmethyl Butanamide

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount to facilitating the exploration of the chemical space around N-(piperidin-3-ylmethyl)butanamide. While established methods for the synthesis of piperidine-containing compounds exist, future research will likely focus on the development of novel methodologies that offer improved yields, greater stereochemical control, and access to a wider diversity of analogs. researchgate.net

Key areas of exploration may include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of the piperidine (B6355638) ring and its substituents will be crucial for elucidating the structure-activity relationships of different stereoisomers.

Convergent Synthesis: Strategies that allow for the late-stage diversification of the butanamide side chain and modifications to the piperidine ring will enable the rapid generation of compound libraries for screening. scispace.com

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of scalability, safety, and reaction optimization for the synthesis of this compound and its derivatives.

Recent studies on the synthesis of other piperidine derivatives, such as those involving amide coupling and the use of activating agents like HBTU and HOBt, provide a foundation for these future explorations. mdpi.com The hydrogenation of pyridine (B92270) precursors and intramolecular cyclization reactions are also established methods for forming piperidine rings that could be adapted and refined. researchgate.net

Deeper Mechanistic Insights through Advanced Biophysical and Cell Biology Tools

A comprehensive understanding of how this compound interacts with its biological targets at a molecular and cellular level is essential for its rational optimization and therapeutic application. The deployment of a suite of advanced biophysical and cell biology techniques will be instrumental in achieving this goal.

Advanced Biophysical Techniques for Mechanistic Studies

| Technique | Application in this compound Research |

| Isothermal Titration Calorimetry (ITC) | Quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein(s). ccmb.res.in |

| Surface Plasmon Resonance (SPR) | Determine the kinetics (on- and off-rates) of the binding interaction in real-time. |

| X-ray Crystallography | Elucidate the three-dimensional structure of the compound bound to its target, revealing key molecular interactions. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Determine the structure of large protein complexes that may be modulated by the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provide detailed information about the solution-state structure and dynamics of the compound and its target. |

These techniques, which are central to modern biophysical research, will provide a detailed picture of target engagement and the molecular basis of the compound's activity. ccmb.res.in

In parallel, advanced cell biology tools will be critical for understanding the compound's effects within a cellular context. This includes the use of high-content imaging, single-cell analysis, and various "omics" technologies (genomics, proteomics, metabolomics) to map the downstream signaling pathways and cellular processes modulated by this compound.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery presents a transformative opportunity for accelerating research on this compound. researchgate.netnih.gov These computational approaches can be leveraged across various stages of the drug discovery pipeline, from target identification to lead optimization. nih.govneliti.com

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel analogs of this compound before they are synthesized. mdpi.com

Virtual Screening: Machine learning models can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to the target of interest, thereby prioritizing synthetic efforts. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties, potentially leading to the discovery of more potent and selective derivatives of this compound. nih.gov

Target Identification: By analyzing large biological datasets, AI can help to identify and validate the most promising biological targets for this chemical scaffold. nih.gov

Development of Chemical Probes and Tool Compounds

To further dissect the biological function of the targets of this compound, the development of high-quality chemical probes and tool compounds is essential. scispace.comnih.gov These molecules are specifically designed to be potent, selective, and well-characterized for use in biological research. deakin.edu.au

The development of such tools for the this compound scaffold would involve:

Synthesis of a Potent and Selective Inhibitor: This would serve as the primary chemical probe to investigate the biological consequences of target modulation.

Creation of a Structurally Similar but Inactive Control Compound: This "negative control" is crucial for confirming that the observed biological effects are due to the specific interaction with the intended target. nih.gov

Development of Photoaffinity or Biotinylated Probes: These modified versions of the compound can be used to identify the direct binding partners of this compound within cells.

The availability of such a toolkit would enable researchers to confidently probe the role of the target protein in various cellular and in vivo models. deakin.edu.au

Collaborative Research and Data Sharing Initiatives

The complexity of modern drug discovery necessitates a collaborative and open approach to research. Future progress in understanding and developing this compound will be significantly enhanced by collaborative efforts and the establishment of data-sharing platforms.

Initiatives that could accelerate research include:

Public-Private Partnerships: Collaborations between academic research institutions, pharmaceutical companies, and government agencies can leverage complementary expertise and resources.

Open-Source Data Repositories: The creation of centralized databases for sharing chemical structures, biological activity data, and synthetic protocols related to this compound and its analogs would prevent the duplication of effort and foster a more collaborative research environment. nih.gov

Consortia and Working Groups: The formation of focused research consortia can bring together leading experts to address key challenges and opportunities in the field.

By embracing a more collaborative and data-driven research paradigm, the scientific community can more effectively and efficiently advance the therapeutic potential of this compound.

Q & A

What are the optimal synthetic routes for N-(piperidin-3-ylmethyl)butanamide, and how can reaction conditions be optimized to improve yield and purity?

Level: Basic

Methodological Answer:

Synthesis typically involves coupling piperidin-3-ylmethaneamine with butanoyl chloride or its activated ester. Key steps include:

- Amide Bond Formation: Use coupling agents like HATU or EDC/HOBt in aprotic solvents (e.g., DMF or dichloromethane) under inert conditions. Reaction temperatures should be maintained at 0–25°C to minimize side reactions .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures can isolate the product. Monitor purity via HPLC or TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

- Optimization: Adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine) and use scavengers (e.g., triethylamine) to neutralize HCl byproducts. Yield improvements (70–85%) are achievable with slow reagent addition and controlled pH .

How can computational modeling predict the biological targets of this compound, and what validation experiments are required?

Level: Advanced

Methodological Answer:

- Target Prediction: Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against kinase or GPCR libraries, leveraging the piperidine moiety’s affinity for hydrophobic binding pockets. Structural analogs in and suggest potential kinase inhibition (e.g., MAPK or EGFR) .

- Validation:

- In Vitro Assays: Perform kinase inhibition assays (e.g., ADP-Glo™) at varying concentrations (1–100 µM).

- Cellular Uptake: Use fluorescently labeled derivatives to confirm intracellular localization via confocal microscopy .

- SAR Studies: Synthesize derivatives (e.g., substituent variations on the piperidine ring) to correlate docking scores with IC50 values .

What analytical techniques are most effective for characterizing the purity and stability of this compound under different storage conditions?

Level: Basic

Methodological Answer:

- Purity Analysis:

- HPLC: C18 column, acetonitrile/water (60:40), UV detection at 254 nm. Purity >95% is acceptable for biological studies .

- NMR: Confirm structure via ¹H/¹³C NMR; key signals include δ 3.4 ppm (piperidine CH2) and δ 2.2 ppm (butanamide carbonyl) .

- Stability Testing:

- Thermal Stability: Use TGA/DSC to assess decomposition temperatures (expected >150°C). Store at -20°C in desiccated conditions .

- Hydrolytic Stability: Incubate in PBS (pH 7.4 and 3.0) at 37°C; monitor degradation via LC-MS over 72 hours .

How should researchers address contradictions in bioactivity data between in vitro and in vivo studies of this compound?

Level: Advanced

Methodological Answer:

- Pharmacokinetic Analysis: Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. Poor in vivo efficacy may stem from rapid metabolism (e.g., cytochrome P450-mediated oxidation of the piperidine ring) .

- Metabolite Identification: Use high-resolution MS to detect metabolites. Compare in vitro (microsomal assays) and in vivo metabolite profiles .

- Dose Optimization: Conduct MTD (maximum tolerated dose) studies in rodents. Adjust dosing regimens (e.g., sustained-release formulations) to align in vitro IC50 with achievable plasma levels .

What strategies can be employed to elucidate the structure-activity relationship (SAR) of this compound derivatives?

Level: Advanced

Methodological Answer:

- Library Design: Synthesize analogs with modifications to:

- Piperidine Ring: Introduce substituents (e.g., methyl, fluorine) at positions 2, 4, or 6 to probe steric/electronic effects .

- Butanamide Chain: Vary chain length (propanamide/pentanamide) or introduce branching .

- Assay Cascade:

- Primary Screen: Test analogs at 10 µM in target-specific assays (e.g., kinase inhibition).

- Secondary Screen: Determine IC50 for hits (<10 µM) and assess selectivity against off-targets (e.g., hERG channel).

- Computational Modeling: Generate QSAR models using descriptors like logP, polar surface area, and docking scores .

What experimental approaches can validate the hypothesized mechanism of action for this compound in cancer cell lines?

Level: Advanced

Methodological Answer:

- Apoptosis Assays: Perform Annexin V/PI staining and caspase-3/7 activation assays in treated vs. untreated cells (e.g., HeLa or MCF-7) .

- Pathway Analysis: Use Western blotting to monitor phosphorylation of apoptosis-related proteins (e.g., PARP, Bcl-2).

- Gene Knockdown: siRNA-mediated silencing of hypothesized targets (e.g., AKT or ERK) to confirm rescue of phenotype .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.